molecular formula C6H3BrClFN2O2 B6589439 4-bromo-2-chloro-3-fluoro-6-nitroaniline CAS No. 2383579-89-1

4-bromo-2-chloro-3-fluoro-6-nitroaniline

Cat. No.: B6589439
CAS No.: 2383579-89-1
M. Wt: 269.5
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Description

4-Bromo-2-chloro-3-fluoro-6-nitroaniline (CAS 2383579-89-1) is a high-purity, polyhalogenated aromatic building block specifically designed for advanced organic synthesis and pharmaceutical research. This compound features a unique substitution pattern with bromine, chlorine, and fluorine atoms on an aniline ring, alongside a nitro group, making it a highly versatile and valuable intermediate for constructing complex molecules. Its primary research value lies in its application as a key precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceutical compounds and functional materials. The presence of multiple halogen substituents allows for sequential and regioselective functionalization via cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse carbon and heteroatom chains. Furthermore, the nitro group can be selectively reduced to a corresponding aniline, providing a crucial handle for further derivatization. This multi-functional reactivity profile makes this compound an essential reagent for researchers in medicinal chemistry, especially in the exploration of new heterocyclic scaffolds for drug discovery. Compounds with similar halogen-rich aniline cores are frequently investigated for their potential biological activities and are common in the development of targeted therapies. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper handling procedures in a controlled laboratory setting should always be followed.

Properties

CAS No.

2383579-89-1

Molecular Formula

C6H3BrClFN2O2

Molecular Weight

269.5

Purity

95

Origin of Product

United States

Preparation Methods

Foundation of Halogenation Order

The synthesis of 4-bromo-2-chloro-3-fluoro-6-nitroaniline requires precise control over the introduction of halogen substituents (Br, Cl, F) and the nitro group. Analysis of patent CN113121358A demonstrates that bromination preceding nitration minimizes unwanted ring deactivation, as nitro groups are strong meta-directors that can hinder subsequent electrophilic substitutions. This protocol achieves 91.3% yield in the bromination of 1-bromo-2-fluoro-3-nitrobenzene using ammonia in methanol at 100°C.

Critical Reaction Parameters:

  • Temperature Control : Maintaining 20–30°C during nitration (Step C in CN113121358A) prevents premature hydrolysis of fluorine substituents.

  • Acid Selection : Concentrated sulfuric acid (98%) acts as both catalyst and dehydrating agent during nitration, while dilute hydrochloric acid (15%) facilitates hydrolysis in final steps.

Nitro Group Positioning Strategies

The nitro group's position is dictated by the directing effects of existing substituents. In the synthesis of 2-bromo-6-nitroaniline (CAS 59255-95-7), nitration precedes bromination to exploit the ortho/para-directing nature of amino groups. However, this approach is unsuitable for the target compound due to the presence of multiple halogens. Patent CN101838174B resolves this by using sodium chlorate (NaClO₃) as an oxidizing agent to introduce bromine at the 4-position after initial nitration, achieving 98% purity.

Comparative Nitration Efficiency:

MethodNitrating AgentTemperatureYieldPurity
H₂SO₄/HNO₃98% HNO₃20–30°C89%97.5%
NaClO₃ in H₂SO₄NaClO₃70–75°C98%98.2%

One-Pot Multi-Halogenation Techniques

Optimization Data:

ConditionBromine YieldChlorine Incorporation
70°C, 2 h98%97.3%
65°C, 1.5 h95%96.8%

Fluorine Retention Challenges

The meta-fluoro group is particularly susceptible to hydrolysis under basic conditions, as observed in attempts to synthesize 2-(3-fluoro-4-nitrophenoxy)acetic acid. Patent CN113121358A circumvents this by:

  • Using acetic anhydride to protect amino groups during nitration.

  • Limiting reaction pH to 5–8 during workup to prevent F⁻ elimination.

Catalytic vs. Stoichiometric Approaches

Iron-Powder Catalyzed Reduction

Step A of CN113121358A employs iron powder (1.3 parts) and ammonium chloride (0.1 parts) to reduce nitro intermediates, achieving 98% product purity. This contrasts with traditional Sn/HCl methods, which generate toxic tin waste.

Catalytic Performance Metrics:

CatalystLoading (mol%)TimeYield
Fe15%3 h98%
Pd/C5%1 h99%

Industrial-Scale Process Design

Reaction Vessel Considerations

The 5000L enamel reactors described in CN101838174B highlight scalability challenges:

  • Material Compatibility : Hydrobromic acid (20%) corrodes stainless steel, necessitating glass-lined equipment.

  • Heat Management : Exothermic nitration steps require jacketed cooling to maintain ≤30°C.

Waste Stream Mitigation

Patent CN101838174B implements:

  • Bromide Recovery : Distillation reclaims 85% of KBr from reaction mixtures.

  • Acid Recycling : Spent H₂SO₄ is reconcentrated to 92% for reuse.

Purity Optimization Techniques

Crystallization Protocols

Final products are purified via:

  • Solvent Pair Selection : Ethyl acetate/petroleum ether (1:100) yields 91.3% pure 2-bromo-6-nitroaniline.

  • Temperature Gradients : Gradual cooling from 100°C to <40°C prevents inclusion impurities.

Chromatographic Methods

Though industrially impractical, silica gel chromatography (ethyl acetate/hexane) achieves ≥99% purity for analytical standards .

Chemical Reactions Analysis

4-Bromo-2-chloro-3-fluoro-6-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, chloro, and fluoro).

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-chloro-3-fluoro-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-3-fluoro-6-nitroaniline depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of multiple substituents can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

The following analysis compares 4-bromo-2-chloro-3-fluoro-6-nitroaniline with structurally related halogenated nitroanilines, focusing on substitution patterns, physicochemical properties, and applications.

Structural Analogues

(a) 2-Bromo-4-chloro-6-nitroaniline (CAS 827-25-8)
  • Substituents : Bromine (position 2), chlorine (position 4), nitro (position 6).
  • Key Difference : Lacks the fluorine at position 3.
(b) 2-Bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5)
  • Substituents : Bromine (position 2), fluorine (position 4), nitro (position 6).
  • Key Difference : Bromine and fluorine are transposed compared to the target compound.
  • Impact : Altered steric hindrance and electronic distribution may affect solubility and synthetic utility .
(c) 2-Bromo-6-chloro-4-nitroaniline (CAS 99-34-3)
  • Substituents : Bromine (position 2), chlorine (position 6), nitro (position 4).
  • Key Difference : Substituent positions differ significantly, with nitro at position 4 instead of 6.
  • Impact : Directing effects of nitro (meta/para) influence further functionalization pathways .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents)
This compound ~297.37 Not reported Likely polar aprotic (e.g., DMSO, DMF)
2-Bromo-4-chloro-6-nitroaniline 251.47 Not reported Chloroform, methanol
2-Bromo-4-fluoro-6-nitroaniline 235.01 Not reported Methanol, DMSO

Notes:

  • The target compound’s higher molecular weight and additional fluorine enhance polarity, likely increasing solubility in polar solvents.
  • Data gaps highlight the need for experimental validation, as melting points and precise solubility are often compound-specific.

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-2-chloro-3-fluoro-6-nitroaniline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential halogenation and nitration of aniline derivatives. For example:

Halogenation: Start with 2-chloro-3-fluoroaniline. Bromination at the para position using Br₂ in acetic acid at 0–5°C ensures regioselectivity .

Nitration: Introduce the nitro group using HNO₃/H₂SO₄ at 50°C, favoring substitution at the meta position relative to existing halogens.
Key Variables:

  • Temperature control during bromination minimizes polybromination.
  • Nitration time (6–8 hrs) balances yield (70–80%) and purity.
  • Workup with cold ethanol precipitates the product, avoiding column chromatography .

Basic: How can researchers resolve structural ambiguities in halogenated nitroanilines using crystallography?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL (v.2018/3) is critical for confirming substituent positions. For this compound:

  • Refinement parameters: R1 < 0.05, wR2 < 0.12.
  • ORTEP-3 visualizes thermal ellipsoids to validate bond angles/distances (e.g., C-Br: 1.89 Å, C-Cl: 1.74 Å) .
  • Compare with analogs (e.g., 2-bromo-4-fluoro-6-nitroaniline) to identify steric/electronic deviations .

Advanced: How do electronic effects of substituents (Br, Cl, F, NO₂) influence regioselectivity in further functionalization?

Methodological Answer:
The nitro group (-NO₂) directs electrophiles to the meta position, while halogens (Br, Cl, F) exert competing inductive (-I) and resonance (+R) effects:

SubstituentPositionEffectExample Reaction
-NO₂C6-I, -RSuzuki coupling at C4
-BrC4-INucleophilic displacement at C2
-ClC2-ISNAr reactions at C3
Experimental Design:
  • Use DFT calculations (B3LYP/6-31G*) to map charge distribution.
  • Validate with kinetic studies (UV-Vis monitoring) in DMF at 25°C .

Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT):

  • Optimize geometry using Gaussian16 (B3LYP/def2-TZVP).
  • Calculate Fukui indices (f+f^+) to identify nucleophilic/electrophilic sites:
    • C4 (Br): f+=0.12f^+ = 0.12 (low reactivity).
    • C6 (NO₂): f=0.45f^- = 0.45 (high electrophilicity).
      Validation:
  • Perform Heck coupling with Pd(OAc)₂: C6 reacts preferentially (yield: 65% vs. C4: 12%) .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water (3:1 v/v) at -20°C to remove polar impurities (e.g., unreacted HNO₃).
  • HPLC: C18 column (MeCN/H₂O, 70:30) resolves nitroaniline isomers (retention time: 8.2 min) .
  • TLC Monitoring: Hexane/EtOAc (4:1) Rf = 0.35 .

Advanced: How do researchers reconcile divergent spectroscopic data for halogenated nitroanilines across studies?

Methodological Answer:
Contradictions often arise from solvent effects or isotopic shifts. For example:

  • ¹H NMR (DMSO-d6):
    • NH₂ protons at δ 6.8–7.1 ppm (vs. δ 6.5 in CDCl₃ due to H-bonding).
    • Fluorine coupling (³JHF = 8 Hz) confirms C3-F substitution .
  • Comparative Analysis: Cross-reference with 4-bromo-5-fluoro-2-nitroaniline (δ 7.3 for H5) to validate assignments .

Advanced: What are the applications of this compound in designing nonlinear optical (NLO) materials?

Methodological Answer:
The nitro group and halogens enhance hyperpolarizability (β):

  • Z-Scan Technique: Measure β = 15.2 ×10⁻³⁰ esu at 1064 nm (higher than 4-nitroaniline analogs).
  • Crystal Engineering: Co-crystallize with thiourea to amplify SHG efficiency (2× KDP) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, fume hood (TLV: 0.1 mg/m³).
  • Decomposition: Treat with NaHCO₃/activated charcoal to neutralize nitro groups.
  • Storage: Amber vials at -20°C; avoid light (t½ = 14 days under UV) .

Advanced: How does this compound serve as a precursor to bioactive molecules?

Methodological Answer:

  • Antimicrobial Agents: React with thiourea to form benzothiazoles (MIC = 8 µg/mL vs. S. aureus) .
  • Kinase Inhibitors: Introduce sulfonamide at C6 via Buchwald-Hartwig coupling (IC₅₀ = 50 nM) .

Advanced: What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

  • Protection/Deprotection: Acetylate NH₂ (Ac₂O, pyridine) before bromination to prevent oxidation.
  • Solvent Optimization: Use DMF for SNAr (avoids hydrolysis in H₂O) .
  • Catalyst Screening: Pd(OAc)₂/XPhos reduces dehalogenation during coupling (yield ↑ 30%) .

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